molecular formula C7H5BrN4S B6205868 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1341747-91-8

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6205868
CAS No.: 1341747-91-8
M. Wt: 257.1
InChI Key:
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Description

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromopyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the bromopyridine and triazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds .

Properties

CAS No.

1341747-91-8

Molecular Formula

C7H5BrN4S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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